molecular formula C19H25BrNS2+ B12812948 (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide

Cat. No.: B12812948
M. Wt: 411.4 g/mol
InChI Key: VKBNGRDAHSELMQ-KYSFMIDTSA-N
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Description

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide is a complex organic compound that features a quinolizidine core with a dithiophenylmethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide typically involves multi-step organic reactions. The starting materials often include quinolizidine derivatives and thiophene compounds. Key steps may involve:

    Formation of the quinolizidine core: This can be achieved through cyclization reactions.

    Introduction of the dithiophenylmethylidene group: This step may involve the use of reagents such as thiophene-2-carbaldehyde and appropriate catalysts.

    Final quaternization: The compound is converted to its hydrobromide salt form through reaction with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinolizidine core or the dithiophenylmethylidene group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with quinolizidine cores and thiophene substituents have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may allow for interactions with specific biological targets, making it a candidate for therapeutic applications.

Industry

In industry, this compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dithiophenylmethylidene group could facilitate binding to hydrophobic pockets, while the quinolizidine core may interact with specific amino acid residues or nucleotides.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine derivatives: Such as sparteine and lupanine, which have similar core structures but different substituents.

    Thiophene derivatives: Such as thiophene-2-carbaldehyde and 2,5-dimethylthiophene, which share the thiophene ring but lack the quinolizidine core.

Uniqueness

The uniqueness of (5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide lies in its combination of a quinolizidine core with a dithiophenylmethylidene substituent. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25BrNS2+

Molecular Weight

411.4 g/mol

IUPAC Name

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium;hydrobromide

InChI

InChI=1S/C19H24NS2.BrH/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18;/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3;1H/q+1;/t16-,20-;/m1./s1

InChI Key

VKBNGRDAHSELMQ-KYSFMIDTSA-N

Isomeric SMILES

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.Br

Canonical SMILES

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2.Br

Origin of Product

United States

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